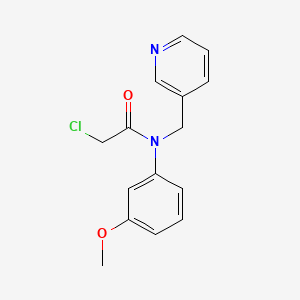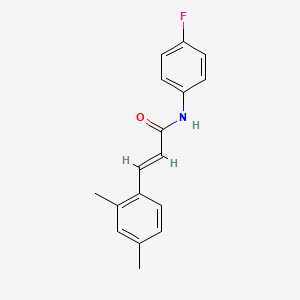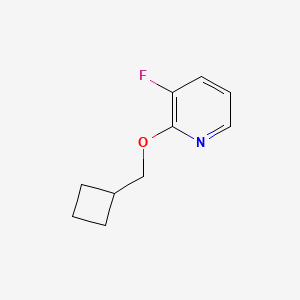
2-(Cyclobutylmethoxy)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclobutylmethoxy)-3-fluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as CBFP and is a pyridine derivative that is widely used in the pharmaceutical industry. The purpose of
Applications De Recherche Scientifique
CBFP has several scientific research applications due to its unique properties. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. CBFP has been shown to have antitumor and antifungal activity, making it a promising candidate for the development of new cancer and fungal treatments.
Mécanisme D'action
The mechanism of action of CBFP is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and fungal cells. The compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the death of cancer and fungal cells.
Biochemical and Physiological Effects:
CBFP has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and fungal cells in vitro, and has also been found to have anti-inflammatory properties. CBFP has also been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBFP is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. However, the compound has a relatively low solubility in water, which can make it difficult to work with in certain experiments. CBFP is also a relatively expensive compound, which can limit its use in certain research projects.
Orientations Futures
There are several future directions for research on CBFP. One area of research is the development of new drugs based on the compound. CBFP has been shown to have potential applications in the treatment of cancer and fungal infections, and further research is needed to explore these applications. Another area of research is the synthesis of new derivatives of CBFP, which could have improved properties and applications in various fields. Finally, further research is needed to fully understand the mechanism of action of CBFP and its biochemical and physiological effects.
Conclusion:
In conclusion, CBFP is a promising compound with potential applications in various fields, particularly in the development of new drugs. The compound has been found to have antitumor and antifungal activity, and also has anti-inflammatory properties. While CBFP has several advantages for laboratory experiments, such as its low toxicity profile, it also has limitations such as its low solubility in water and high cost. Further research is needed to explore the potential applications of CBFP and to fully understand its mechanism of action and physiological effects.
Méthodes De Synthèse
The synthesis method of CBFP involves the reaction between 3-fluoropyridine and cyclobutyl methyl ether in the presence of a base. The reaction is carried out at a temperature of 100-120°C and is catalyzed by a palladium catalyst. The yield of the reaction is typically around 70-80%.
Propriétés
IUPAC Name |
2-(cyclobutylmethoxy)-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTORIPKWNQMTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)-3-fluoropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2973153.png)
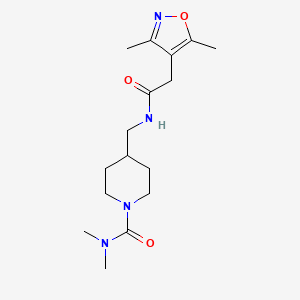
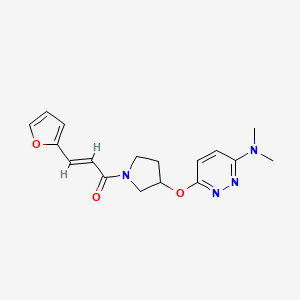
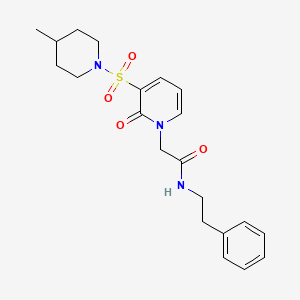
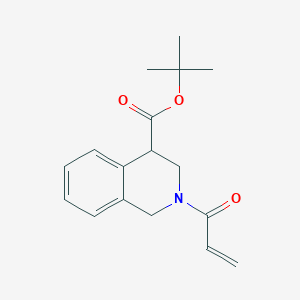
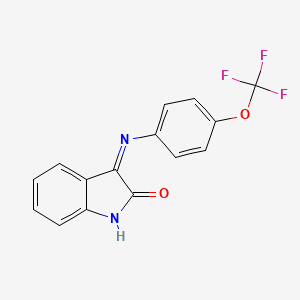
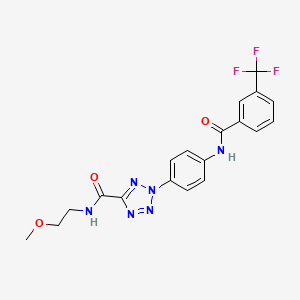

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)


